REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([NH2:8])=[O:7].[CH3:9][NH:10][CH3:11]>C(O)C>[CH3:9][N:10]([CH3:11])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([NH2:8])=[O:7]
|
Name
|
|
Quantity
|
10.11 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in dilute HCl
|
Type
|
WASH
|
Details
|
the solution of pH 2 was washed twice with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted 10 times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined latter extracts were dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCCC(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.72 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |